3-Bromo-4-fluoro-2-methylaniline
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Overview
Description
3-Bromo-4-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
3-Bromo-4-fluoro-2-methylaniline is used in various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds and bioactive molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and electronic devices.
Biochemistry: It is employed in the study of enzyme inhibitors and other biochemical processes
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can alter the structure and function of the target molecules, leading to changes in their activity .
Biochemical Pathways
Similar compounds are known to participate in reactions such as palladium-catalyzed selective amination . These reactions can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The molecular weight of the compound is known to be 20404 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds are known to cause changes in the function of various enzymes and receptors, which can lead to alterations in cellular processes .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-fluoro-2-methylaniline can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoro-2-methylaniline can be synthesized through several methods. One common route involves the bromination and fluorination of 2-methylaniline. The process typically includes:
Bromination: 2-Methylaniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or acyl chlorides in the presence of Lewis acids.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with different functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Electrophilic Aromatic Substitution: Nitroanilines, acylanilines, and other substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but with different substitution pattern.
2-Bromo-4-methylaniline: Lacks the fluorine atom.
4-Bromo-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methyl group
Uniqueness
3-Bromo-4-fluoro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups allows for versatile applications in various fields, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-bromo-4-fluoro-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUSNHJXCNDHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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